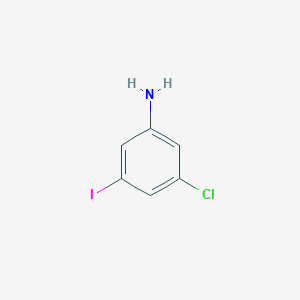

3-Chloro-5-iodoaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRQKPOHPGXPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569467 | |

| Record name | 3-Chloro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83171-49-7 | |

| Record name | 3-Chloro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development

Classical Halogenation Approaches to 3-Chloro-5-iodoaniline Precursors

Traditional methods for synthesizing halogenated anilines often rely on electrophilic aromatic substitution. However, the high reactivity of the aniline (B41778) ring necessitates careful control to achieve the desired substitution pattern and avoid over-halogenation. derpharmachemica.com

Sequential Halogenation Strategies from Aniline Derivatives

A common strategy for synthesizing polysubstituted anilines involves the sequential introduction of halogen atoms. Due to the powerful activating nature of the amino group, which directs incoming electrophiles to the ortho and para positions, direct halogenation of aniline is difficult to control and often leads to trisubstituted products. libretexts.orglibretexts.org To circumvent this, the amino group is often protected, typically by acetylation to form acetanilide (B955). libretexts.org This attenuates the activating effect of the amino group, allowing for more controlled, stepwise halogenation. libretexts.orglibretexts.org

For instance, a multi-step synthesis can be employed starting from aniline. medium.com The process involves:

Acetylation: Aniline is treated with acetic anhydride (B1165640) to form acetanilide, protecting the amino group. libretexts.orggeocities.ws

Bromination: The acetanilide then undergoes bromination. geocities.ws

Chlorination: This is followed by chlorination to introduce the second halogen. geocities.ws

Hydrolysis: The protecting acetyl group is then removed through hydrolysis to regenerate the amine. geocities.ws

Iodination and Deamination: Subsequent iodination and deamination steps can then be performed to yield the final product. medium.com

This sequential approach allows for the regioselective synthesis of complex halogenated anilines.

Electrophilic Substitution with Iodine Monochloride and Chlorine Gas

Direct halogenation using specific reagents like iodine monochloride (ICl) and chlorine gas (Cl₂) is another classical approach. Iodine monochloride is an effective iodinating agent for activated aromatic rings like aniline derivatives. libretexts.orglibretexts.org The polarization of the I-Cl bond makes the iodine atom electrophilic, facilitating the substitution reaction. geocities.ws

In the synthesis of precursors to this compound, such as 4-bromo-2-chloro-6-iodoaniline (B12088954), iodine monochloride is used to introduce the iodine atom onto the aniline ring. geocities.wschegg.com The reaction is typically carried out in a solvent like glacial acetic acid. chegg.com The general mechanism involves the attack of the electron-rich aniline derivative on the electrophilic iodine of ICl. geocities.ws Studies on the iodination of anilines with iodine monochloride in various aqueous organic solvents have shown that the reaction rate is influenced by the solvent's dielectric constant and the presence of surfactants. The active iodinating species is often proposed to be the hypoiodous acidium ion (H₂OI⁺).

Advanced Synthetic Pathways for this compound

More modern synthetic methods offer improved yields, selectivity, and milder reaction conditions compared to classical approaches.

Reductive Deamination of Polyhalogenated Anilines (e.g., 4-Bromo-2-chloro-6-iodoaniline)

Reductive deamination is a powerful technique to remove an amino group from an aromatic ring and is a key step in the synthesis of certain trihalogenated benzenes from polyhalogenated anilines. acs.org For example, 1-bromo-3-chloro-5-iodobenzene (B84608) can be synthesized from 4-bromo-2-chloro-6-iodoaniline through a deamination reaction. acs.orgacs.org

This transformation is often achieved by converting the aniline into a diazonium salt, which is then reduced to remove the nitrogen. acs.org A common method involves treating the aniline with sodium nitrite (B80452) and hypophosphorous acid. google.com An alternative and often more efficient method utilizes alkyl nitrites, such as isoamyl nitrite, in a solvent like N,N-dimethylformamide (DMF). acs.orgacs.org This approach offers advantages such as shorter reaction times and simpler product isolation through extraction, avoiding the need for steam distillation. acs.org The reaction with isoamyl nitrite in DMF has been successfully applied in microscale syntheses, providing good to excellent yields (typically >75%). acs.orgacs.orgresearchgate.net

A patented method describes the deamination of 2-chloro-4-bromo-6-iodoaniline using sodium nitrite and hypophosphorous acid in ethanol (B145695) to produce 1-chloro-3-bromo-5-iodobenzene. google.com

Palladium-Catalyzed Synthetic Routes to Halogenated Anilines

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. These methods are valuable for the synthesis of halogenated anilines.

The Suzuki-Miyaura cross-coupling reaction, for example, can be used to couple aryl halides with boronic acids. uio.no While challenging, the synthesis of tri-ortho-substituted biphenyls with amino groups has been achieved. uio.no Palladium catalysts, in combination with bulky, electron-rich phosphine (B1218219) ligands, are effective for the N-arylation of various amines and related compounds, including indoles and pyrroles, with aryl halides. mit.edu

Palladium-catalyzed C-H activation and halogenation offer a direct route to halogenated anilines. smolecule.com For instance, Pd(II) catalysts can achieve meta-bromination of anilines, overcoming the natural ortho/para directing effect of the amino group. smolecule.com Similarly, carbamate-directed ortho-halogenation of N-arylcarbamates using palladium catalysts provides a route to ortho-halogenated anilines after deprotection. acs.orgacs.orgresearchgate.net This method demonstrates high regioselectivity and functional group tolerance. acs.orgresearchgate.net A simple palladium-catalyzed method using lithium bis(trimethylsilyl)amide as an ammonia (B1221849) equivalent allows for the conversion of aryl halides to the corresponding anilines. nih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(dba)₂ / P(t-Bu)₃ | Aryl halide, LiN(SiMe₃)₂ | Arylamine | Not specified | nih.gov |

| Pd(OAc)₂ / DPEphos | Aniline, Aryl bromide | N-Arylaniline | Not specified | mit.edu |

| Pd(II) / N-bromophthalimide | Aniline | meta-Bromoaniline | 68-85% | smolecule.com |

| Palladium acetate (B1210297) / N-halosuccinimide | N-Arylcarbamate | ortho-Halogenated N-arylcarbamate | Good | acs.orgacs.org |

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to "green" chemistry approaches. One such method for the synthesis of this compound involves the catalytic hydrogenation of a precursor. Specifically, 4-bromo-3-chloro-5-iodoaniline can be reacted with hydrogen gas in the presence of a ruthenium-on-charcoal catalyst. prepchem.com This reaction, carried out in phenol (B47542) as a solvent with hydroiodic acid, results in a high yield (90%) of this compound. prepchem.com This process represents a debromination reaction, selectively removing the bromine atom while leaving the chlorine and iodine substituents intact.

Another area of green chemistry focuses on improving the efficiency and reducing the environmental impact of established reactions. For instance, the development of microscale synthesis procedures for the deamination of 4-bromo-2-chloro-6-iodoaniline reduces the amount of starting materials and solvents required. acs.orged.gov Furthermore, research into gas-solid diazotization reactions offers a cleaner alternative to traditional solution-phase methods, minimizing waste. acs.org

Control of Regioselectivity in Halogenation Reactions

Controlling regioselectivity is the most significant challenge in the synthesis of this compound. The directing effects of the substituents on the aniline ring dictate the position of incoming electrophiles. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The chlorine atom (-Cl) is a deactivating group but is also ortho-, para-directing.

In a molecule like 3-chloroaniline (B41212), the positions are influenced as follows:

The amino group strongly directs incoming electrophiles to the ortho (2 and 6) and para (4) positions.

The chlorine atom at position 3 directs to its ortho (2 and 4) and para (6) positions.

Both groups reinforce substitution at positions 2, 4, and 6. Therefore, direct electrophilic iodination of 3-chloroaniline would preferentially yield 2-iodo-, 4-iodo-, or 6-iodo-3-chloroaniline, not the desired this compound. asianpubs.org

To overcome these inherent directing effects and achieve substitution at the 5-position, several strategies are employed:

Use of Protecting Groups: The reactivity of the amino group can be tempered by converting it into an amide (e.g., an acetanilide) via acetylation. medium.comvulcanchem.com The acetamido group is still ortho-, para-directing but is less activating than a free amino group, which can allow for more controlled halogenation. However, this alone does not solve the issue of directing to the 5-position.

Multi-Step Synthesis with Blocking Groups: A common and effective strategy involves introducing a "blocking" group at a more reactive position, performing the desired substitution, and then removing the blocking group. A plausible route to this compound could involve the bromination of 3-chloroaniline at the highly activated 4-position, followed by iodination, and a final reductive de-bromination step. A synthesis for the target compound has been reported starting from 4-bromo-3-chloro-5-iodoaniline, which is de-brominated using a ruthenium catalyst. prepchem.com

Synthesis from Pre-functionalized Rings (Sandmeyer Reaction): An alternative approach is to start with an aromatic ring that already has the correct substitution pattern of functional groups that can be converted into the desired chloro and iodo substituents. The Sandmeyer reaction is a powerful tool for this, allowing the replacement of a primary aromatic amine with a halogen via a diazonium salt. masterorganicchemistry.combyjus.comorganic-chemistry.org For example, one could envision a synthesis starting from an aminonitrobenzoic acid derivative, where the carboxyl and nitro groups are used to direct the halogens before being removed or converted.

Advanced Catalytic Methods: Modern organic synthesis employs advanced methods to override natural directing effects. Palladium-catalyzed C–H activation, for example, has been used to achieve meta-bromination of anilines, which overcomes the inherent ortho/para preference. smolecule.com While not specifically documented for this compound, these methods represent a frontier in controlling regioselectivity. The use of copper halides in ionic liquids has also been shown to provide high regioselectivity for the para-chlorination of unprotected anilines under mild conditions. beilstein-journals.org

Strategies for Yield Improvement and Purification Techniques

Maximizing the yield and ensuring the high purity of this compound are critical for its use as a chemical intermediate. This involves a combination of optimizing reaction conditions and employing effective purification methods.

Yield Improvement:

Optimization of Reaction Parameters: Yields can be significantly enhanced by systematically optimizing parameters such as temperature, reaction time, and catalyst loading. For instance, in the iodination of 3-chloroaniline, reaction time and temperature are crucial; one method reports a reaction time of 0.5 hours at 50 °C to achieve an 86% yield of the 4-iodo isomer. asianpubs.org

Choice of Reagents: The selection of the halogenating agent is vital. For iodination, reagents like iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent are common. medium.com The use of N-iodosuccinimide (NIS) is another method that can provide high yields under mild conditions. researchgate.net

Control of Atmosphere: Many reactions, particularly those involving organometallic catalysts or sensitive reagents, are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture. chemicalbook.in

Purification Techniques: Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products. Purification is essential to isolate this compound with high purity.

Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For halogenated anilines, common recrystallization solvents include ethanol or ethanol/water mixtures. A multi-step synthesis of a related compound involved recrystallization at nearly every stage to ensure the purity of the intermediates. medium.comscribd.com

Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase. For this compound and similar compounds, silica (B1680970) gel is the standard stationary phase, and a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, is used as the mobile phase (eluent). asianpubs.orgresearchgate.net

The table below summarizes purification techniques reported for halogenated anilines, which are applicable to this compound.

| Purification Method | Details | Application Example | Reference |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize. | Purification of 3-chloro-4-iodoaniline (B146847) from an ethanol-water mixture to achieve ≥98% purity. | |

| Recrystallization from ethanol to enhance purity. | General purification for halogenated anilines. | ||

| Recrystallization from heptane. | Purification of 2-chloro-3,5-difluoro-4-iodoaniline. | tandfonline.com | |

| Column Chromatography | Separation on a silica gel column. | Purification of 4-iodo-3-chloroaniline using column chromatography. | asianpubs.org |

| Elution with a hexane/ethyl acetate gradient. | General purification for halogenated anilines to enhance purity. | ||

| The crude product was purified by column chromatography. | Synthesis of (E)-N-benzylidene-4-chloro(iodo)aniline. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Amino Group

The amino group is a key site of reactivity in 3-chloro-5-iodoaniline, participating in several important chemical transformations.

Diazotization and Subsequent Transformations (e.g., Deamination)

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This typically involves treatment with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures. brainly.com The resulting diazonium group is an excellent leaving group (as N2 gas) and can be replaced by a variety of other functional groups. google.com

One common subsequent transformation is deamination, the removal of the amino group. This can be achieved by treating the diazonium salt with a reducing agent such as hypophosphorous acid (H3PO2) or ethanol (B145695). scribd.com For instance, the deamination of a related compound, 2-chloro-4-bromo-6-iodoaniline, to produce 1-bromo-3-chloro-5-iodobenzene (B84608) has been reported using reagents like isoamyl nitrite in DMF or sodium nitrite with hypophosphorous acid. google.com This reaction is crucial for the synthesis of trihalogenated benzene (B151609) derivatives.

Table 1: Reagents for Diazotization and Deamination

| Reaction | Reagents | Product | Yield | Source |

| Diazotization/Reduction | NaNO₂/HCl, H₃PO₂ | 1-Bromo-3-chloro-5-iodobenzene | 84% | |

| Diazotization/Reduction | Isoamyl nitrite/DMF | 1-Bromo-3-chloro-5-iodobenzene | 76% |

Acetylation and Hydrolysis of the Amino Group

The amino group can be readily acetylated to form an amide. This is often done as a protective measure to reduce the activating effect of the amino group and to control regioselectivity during subsequent reactions like halogenation. vulcanchem.com The acetylation is typically carried out using acetic anhydride (B1165640), sometimes with a catalytic amount of sulfuric acid. The reverse reaction, hydrolysis of the acetamido group back to the free amine, can be accomplished by heating with an acid, such as hydrochloric acid in ethanol.

Table 2: Conditions for Acetylation and Hydrolysis

| Reaction | Reagents/Conditions | Product | Yield | Source |

| Acetylation | Ac₂O, H₂SO₄ (cat.) | N-Acetyl-3-chloro-5-iodoaniline | 95% | |

| Hydrolysis | HCl/EtOH, reflux | Regeneration of free amine | 89% |

Oxidation and Reduction Reactions of the Amino Functionality

The amino group in this compound can undergo both oxidation and reduction. Oxidation can lead to the formation of nitro or nitroso compounds. Conversely, while the amino group is already in a reduced state, related nitroanilines can be reduced to form the corresponding anilines. For example, the reduction of a nitro group to an amino group can be achieved using iron in acetic acid. lookchem.com

Reactivity of the Halogen Atoms (Chlorine and Iodine)

The presence of two different halogen atoms on the aromatic ring introduces another layer of complexity and opportunity for selective chemical transformations.

Halogen Reactivity Hierarchy and Leaving Group Ability (Iodine vs. Chlorine)

In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups generally follows the order I > Br > Cl > F. chemguide.co.uklibretexts.org This trend is attributed to the bond strength between the carbon and the halogen atom; the C-I bond is weaker and more easily broken than the C-Cl bond. chemguide.co.uk Therefore, in this compound, the iodine atom is expected to be a better leaving group than the chlorine atom in such reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For these reactions to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comscranton.edu In this compound, the halogen atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack.

Given the reactivity hierarchy, the iodine atom is more susceptible to substitution than the chlorine atom. For example, the iodine can be replaced by nucleophiles such as cyanide (using CuCN) or azide (B81097) (using NaN₃).

Table 3: Nucleophilic Aromatic Substitution Reactions

| Reaction | Reagent/Conditions | Product | Yield | Source |

| Iodine Replacement | CuCN/DMF, 120°C | 3-Chloro-5-cyanoaniline | 42% | |

| Iodine Replacement | NaN₃/DMSO, 80°C | 3-Chloro-5-azidoaniline | 38% |

Transition Metal-Catalyzed Coupling Reactions

The presence of a highly reactive carbon-iodine bond makes this compound an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl compounds. In the case of this compound, the reaction selectively occurs at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for potential subsequent transformations. This selectivity is a key advantage, allowing for a stepwise functionalization of the aromatic ring.

The reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. For instance, palladium acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand like SPhos or XPhos has been shown to be effective. nih.gov The base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the activation of the boronic acid. researchgate.net

The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium(II) complex.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netscielo.org.mx For example, microwave irradiation has been utilized to accelerate the reaction and improve yields in some cases. scielo.org.mx

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 3-chloroindazole | 5-indole boronic acid | Pd source (2 mol%)/SPhos or XPhos (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | High |

| Aryl Halide | Boronic Acid | P1 (1.0–1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 °C, 5–8 h | Good to Excellent |

| 4-iodoanisole | Phenylboronic acid | Pd/C (1.4 mol% of Pd) | K₂CO₃ | DMF | Microwave, 90 min | Up to 92% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org This reaction allows for the arylation of amines, and in the context of this compound, it can be used to introduce a variety of aryl or alkylamino groups at the 5-position, again selectively reacting at the C-I bond.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. acs.orgorganic-chemistry.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. The base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), plays a key role in the catalytic cycle. libretexts.org

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling and involves:

Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the N-arylated product and regenerating the Pd(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. libretexts.orgacs.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | Aryl amine | Pd₂(dba)₃ / Xantphos | KOtBu | 3-Chloro-5-(N-aryl)aniline | 65% |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net With this compound, the reaction proceeds at the C-I bond to introduce an alkenyl group. This provides a route to various substituted styrenes and other vinylated aromatic compounds.

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst. The regioselectivity and stereoselectivity of the alkene insertion can often be controlled by the choice of reaction conditions. In some cases, a reductive Heck reaction can occur, leading to the hydroarylation of the alkene. sci-hub.se

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring system from an o-haloaniline and a disubstituted alkyne. wikipedia.orguninsubria.it While this compound is not an o-haloaniline, related heteroannulation strategies can be envisioned where the aniline (B41778) first undergoes a reaction to introduce a suitable ortho substituent, followed by a Larock-type cyclization. More directly, the principles of the Larock synthesis, which involve palladium-catalyzed annulation, can be applied to appropriately substituted derivatives of this compound to form various heterocyclic structures. ub.edunih.gov

The general mechanism of the Larock indole synthesis involves the oxidative addition of the palladium catalyst to the aryl-iodine bond, followed by coordination and insertion of the alkyne. An intramolecular aminopalladation then forms a six-membered palladacycle, which upon reductive elimination, yields the indole product and regenerates the catalyst. wikipedia.orgub.edu The regioselectivity of the reaction is often high, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole ring. nih.gov

Heck Coupling Reactions

Electrophilic Aromatic Substitution and Directing Effects of Substituents

The amino group in this compound is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The chlorine and iodine atoms are deactivating groups but also direct incoming electrophiles to the ortho and para positions. The interplay of these directing effects determines the regioselectivity of substitution reactions.

Given the substitution pattern of this compound, the available positions for electrophilic attack are at C2, C4, and C6. The amino group strongly directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (which is already substituted with iodine). The halogen substituents will have a lesser influence compared to the powerful amino group. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions. The steric hindrance from the adjacent iodine and chlorine atoms might influence the ratio of C2 to C6 substitution. For instance, iodination of similar 3,5-dichloroaniline (B42879) has shown a preference for substitution at the position between the two halogens. uky.edu

Heterocycle Formation Involving this compound (e.g., Benzothiazoles)

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as benzothiazoles. The synthesis of benzothiazoles often involves the reaction of an aniline derivative with a sulfur source and a one-carbon synthon. organic-chemistry.orgnih.gov

For example, this compound can react with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) to form a dithiocarbamate (B8719985) intermediate, which can then cyclize to form a benzothiazole (B30560) derivative. Another approach involves the reaction of the aniline with an aldehyde and elemental sulfur, often catalyzed by a transition metal like copper. researchgate.net These methods provide access to a range of substituted benzothiazoles, which are important scaffolds in medicinal chemistry. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Chloro-5-iodoaniline. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are fundamental for confirming the substitution pattern on the aromatic ring. In this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 4, and 6. The chemical shifts and splitting patterns of these protons are influenced by the electronegative chlorine and iodine atoms.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral features and establish definitive atomic connections.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, helping to confirm the connectivity of adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. Data is estimated based on analysis of related halogenated anilines.

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H-2 | ¹H | ~7.0 - 7.2 | t (triplet) or dd (doublet of doublets) |

| H-4 | ¹H | ~6.8 - 7.0 | t (triplet) or dd (doublet of doublets) |

| H-6 | ¹H | ~6.6 - 6.8 | t (triplet) or dd (doublet of doublets) |

| NH₂ | ¹H | ~3.5 - 5.5 | br s (broad singlet) |

| C-1 (C-NH₂) | ¹³C | ~147 - 149 | s (singlet) |

| C-2 | ¹³C | ~125 - 130 | d (doublet) |

| C-3 (C-Cl) | ¹³C | ~134 - 136 | s (singlet) |

| C-4 | ¹³C | ~115 - 120 | d (doublet) |

| C-5 (C-I) | ¹³C | ~94 - 96 | s (singlet) |

| C-6 | ¹³C | ~112 - 117 | d (doublet) |

Computational chemistry provides powerful tools for predicting NMR spectra, which can aid in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts based on quantum mechanics, often employing Density Functional Theory (DFT). beilstein-journals.orguni.lu

The process involves optimizing the molecular geometry of this compound at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such computational studies have shown that DFT methods can yield excellent correlations with experimental values for a wide range of organic molecules. beilstein-journals.org This predictive capability is invaluable for assigning complex spectra and resolving ambiguities.

The choice of solvent can significantly influence NMR chemical shifts due to interactions between the solvent and the analyte. For halogenated anilines, discrepancies in chemical shifts, particularly for carbons bearing halogen substituents, can arise when spectra are recorded in different solvents, such as deuterochloroform (CDCl₃) versus dimethyl sulfoxide (B87167) (DMSO-d₆).

DMSO-d₆ is a polar, hydrogen-bond-accepting solvent that can interact strongly with the amino protons of this compound, leading to downfield shifts of the NH₂ signal and potentially affecting the electronic distribution within the aromatic ring. In contrast, CDCl₃ is less polar and a weaker hydrogen-bond acceptor. Comparing spectra from different solvents is a useful strategy to confirm signal assignments and understand intermolecular interactions in solution.

Computational Prediction of NMR Chemical Shifts (GIAO Method)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution ESI-MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly effective.

HRMS can measure the mass of the protonated molecular ion ([M+H]⁺) with high accuracy, allowing for the confirmation of the molecular formula, C₆H₅ClIN. The theoretical monoisotopic mass of the [M+H]⁺ ion for this compound is approximately 253.9228 Da. uni.lu A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak, where the presence of the ³⁷Cl isotope results in an [M+2] peak with an intensity approximately one-third that of the main [M] peak containing the ³⁵Cl isotope. miamioh.edu

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for halogenated aromatic amines include the loss of halogen atoms (I or Cl) or the entire amino group.

Table 2: Predicted High-Resolution ESI-MS Data for this compound Based on predicted data for the isomeric 3-chloro-4-iodoaniline (B146847). uni.lu

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₆ClIN]⁺ | 253.92281 |

| [M+Na]⁺ | [C₆H₅ClINNa]⁺ | 275.90475 |

| [M]⁺ | [C₆H₅ClIN]⁺ | 252.91498 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Theoretical Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and fingerprint the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands corresponding to the vibrations of the amino (NH₂) group, such as N-H stretching (typically in the 3300-3500 cm⁻¹ region) and NH₂ scissoring/bending modes (~1600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to vibrations of the aromatic ring and the carbon-halogen bonds. Aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net

Theoretical calculations using DFT are instrumental in assigning the observed vibrational frequencies to specific normal modes of the molecule. researchgate.netresearchgate.net By simulating the vibrational spectrum, researchers can achieve a detailed and reliable assignment of the experimental bands, confirming the presence of key structural motifs. For halogenated anilines, C-Cl stretching vibrations are expected in the 550-850 cm⁻¹ region, while the heavier C-I bond vibrates at a lower frequency. researchgate.net

Table 3: Tentative Vibrational Mode Assignments for this compound Frequencies are approximate and based on data from related halogenated anilines. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Asymmetric/Symmetric Stretching | 3300 - 3500 | IR, Raman |

| C-H Aromatic Stretching | 3000 - 3100 | IR, Raman |

| NH₂ Scissoring | ~1600 - 1620 | IR |

| C=C Aromatic Ring Stretching | 1400 - 1600 | IR, Raman |

| C-N Stretching | ~1280 - 1300 | IR, Raman |

| C-Cl Stretching | 550 - 850 | IR, Raman |

| C-I Stretching | 450 - 600 | Raman |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, analysis of its isomers, such as 4-chloro-2-iodoaniline, provides significant insight into its expected solid-state structure. iucr.org X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For a related isomer, the C-Cl bond length was found to be approximately 1.755 Å and the C-I bond length was 2.101 Å. iucr.org These values are consistent with typical lengths for such bonds on an aromatic ring. In the solid state, the crystal packing is expected to be influenced by intermolecular forces. Hydrogen bonds between the amino group of one molecule and the nitrogen atom of a neighboring molecule are likely to be a dominant interaction, potentially forming chains or networks. iucr.org Additionally, weaker halogen-halogen interactions (e.g., Cl···I contacts) may play a role in stabilizing the crystal lattice. iucr.org

Table 4: Expected Crystallographic Parameters for this compound Based on published data for the isomer 4-chloro-2-iodoaniline. iucr.org

| Parameter | Expected Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| C-Cl Bond Length | ~1.75 Å |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

| Dominant Intermolecular Interactions | N-H···N Hydrogen Bonding, Halogen-Halogen Contacts |

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment

The synthesis and application of this compound in specialized fields, particularly as a precursor for pharmacologically active molecules, necessitate stringent control over its purity and the manufacturing process. Advanced chromatographic techniques are indispensable for real-time reaction monitoring, final product purity verification, and the characterization of complex derivatives. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC are cornerstone methodologies for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with a Ultraviolet (UV) detector is a primary tool for both qualitative and quantitative analysis during the synthesis of this compound and related compounds. Its application is crucial for tracking the consumption of starting materials and the formation of the product in real-time. For instance, in syntheses involving precursors like p-iodoaniline, the reaction's progress can be monitored until the HPLC chromatogram indicates the complete disappearance of the raw material peak. google.com

Purity assessment is another critical application of HPLC-UV. A high-purity threshold, often ≥98%, is standard for intermediates in pharmaceutical synthesis. The technique allows for the accurate quantification of the main compound and the detection of non-volatile impurities. Method development for halogenated anilines typically involves using a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The selection of the UV detection wavelength is based on the chromophore of the analyte; for many aromatic amines, a wavelength of 254 nm provides good sensitivity. In some cases, adjusting the mobile phase composition, such as using a methanol/water mixture, and the detection wavelength (e.g., 280 nm) can optimize the separation and detection of specific analytes and their by-products.

Table 1: Illustrative HPLC-UV Conditions for Analysis of Halogenated Anilines

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 | Reverse-Phase C18 | Newcrom BH sielc.com |

| Mobile Phase | Acetonitrile / Water | 70:30 Methanol / Water | Acetonitrile / Water with H₂SO₄ buffer sielc.com |

| Detection Wavelength | 254 nm | 280 nm | 200 nm sielc.com |

| Application | Purity assessment, Reaction monitoring | Purity validation | Separation of constituent ions sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is effective for non-volatile compounds, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for identifying volatile impurities and side-products that may be present in the final this compound product or arise during its synthesis. The high separation efficiency of the gas chromatograph combined with the definitive identification power of the mass spectrometer makes it an essential tool for ensuring the compound's purity.

GC-MS analysis is particularly useful for detecting by-products from common side reactions in the synthesis of halogenated aromatics. These can include:

Polychlorinated analogs : Compounds where additional chlorine atoms are added.

Iodine displacement products : Molecules where the iodine atom is replaced, for instance, by hydrogen.

Incompletely halogenated precursors : Residual starting materials or intermediates.

The mass spectrometer provides mass-to-charge ratio (m/z) data that allows for the confident identification of these low-level impurities. For many aniline (B41778) derivatives, analysis by GC-MS is a standard method for avoiding false positives and confirming structural identity. researchgate.net

Table 2: Potential By-products in Halogenated Aniline Synthesis Detectable by GC-MS

| Potential By-product Type | Example Compound | Analytical Technique | Reference |

|---|---|---|---|

| Iodine Displacement | 3,4-Dichloroaniline | LC-MS / GC-MS | |

| Polychlorinated Analogs | 3,4,5-Trichloroaniline | GC-MS |

Chiral HPLC

This compound itself is an achiral molecule and therefore does not require chiral separation. However, it often serves as a critical building block in the synthesis of complex, chiral molecules, particularly in the pharmaceutical industry. When this compound is incorporated into a larger molecule that contains a stereocenter, the resulting enantiomers or diastereomers must be separated and analyzed. Chiral HPLC is the definitive technique for this purpose.

The separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) gel support, are widely used and have proven effective for a broad range of chiral compounds. hplc.euphenomenex.com Specific examples include columns with CSPs like amylose tris(3-chloro-5-methylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), which have demonstrated success in separating various chiral analytes. nih.govelementlabsolutions.com

Method development in chiral HPLC involves screening a set of columns with different CSPs against various mobile phases (normal, reversed, or polar organic) to find the optimal conditions for enantioseparation. hplc.eu The use of immobilized CSPs offers enhanced robustness and allows for the use of a wider range of organic solvents, which can be crucial for separating challenging enantiomeric pairs. phenomenex.comelementlabsolutions.com The ability to resolve enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Class | Specific Selector Example | Typical Application |

|---|---|---|

| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) elementlabsolutions.com | Broad applicability for a wide range of chiral compounds. elementlabsolutions.com |

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dichlorophenylcarbamate) elementlabsolutions.com | Broad applicability, complementary selectivity to amylose phases. elementlabsolutions.com |

| Polysaccharide (Amylose) | Amylose tris(3-chloro-5-methylphenylcarbamate) nih.gov | Enantioseparation of nonsteroidal anti-inflammatory drugs. nih.gov |

| Cyclodextrin | β-Cyclodextrin, 3,5-dimethylphenyl carbamate (B1207046) derivative | Analytes with chiral centers in a ring structure or on the alpha carbon. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular structure, electronic properties, and reactivity of 3-Chloro-5-iodoaniline. tandfonline.comresearchgate.net These methods model the behavior of electrons within the molecule to predict its geometry and energy.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to model transition states in reactions like Suzuki-Miyaura couplings. These computational approaches allow for the optimization of molecular geometry and the calculation of vibrational frequencies, which can be compared with experimental data from techniques like infrared and Raman spectroscopy. researchgate.net For similar halogenated anilines, computational studies have successfully predicted bond lengths and angles that are in good agreement with experimental results. researchgate.net

Table 1: Representative Calculated Structural Parameters for Halogenated Anilines

| Parameter | Calculated Value (Aniline Derivative) | Method |

| C-N Bond Length | 1.390 Å | B3LYP/6-311++G |

| N-H Bond Length | 1.009 Å | B3LYP/6-311++G |

| C-Cl Bond Length | 1.73-1.75 Å | DFT Calculations |

| C-I Bond Length | ~2.064 Å | Computational Modeling |

Note: The data presented is based on calculations for similar aniline (B41778) derivatives and provides an approximation for this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic charge distribution and chemical reactivity of a molecule. tandfonline.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. chemrxiv.org

A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. chemrxiv.org For halogenated anilines, the HOMO-LUMO gap is influenced by the nature and position of the halogen substituents. In the case of this compound, the electron-withdrawing nature of the chlorine and iodine atoms, combined with the electron-donating amino group, creates a complex electronic environment that dictates its reactivity in various chemical transformations. DFT calculations can predict the HOMO-LUMO gap, which for similar compounds is around 5.2 eV.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. uni-muenchen.de

Typically, red and yellow regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.orguni-muenchen.de For anilines, the nitrogen atom of the amino group is generally an electron-rich site. chemrxiv.org In this compound, the MEP surface would illustrate the influence of the electronegative halogen atoms on the electron distribution across the aromatic ring and the amino group, highlighting potential sites for chemical reactions. dergipark.org.tr

Organic molecules with donor and acceptor groups linked by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. researchgate.net These materials are of interest for applications in photonics and optoelectronics. nih.gov The presence of both an electron-donating amino group and electron-withdrawing halogen atoms in this compound suggests it may possess NLO properties. chemrxiv.org

Computational methods, such as the finite-field approach, can be used to calculate the first-order hyperpolarizability (β), a measure of the NLO response. chemrxiv.orgresearchgate.net Studies on similar aniline derivatives have shown that the nature and position of substituents can enhance these properties. researchgate.net For instance, some halogenated anilines have shown first-order hyperpolarizability values greater than that of urea, a standard reference material for NLO studies. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Modeling and Docking Studies (in the context of scaffold design, not biological activity)

Molecular modeling techniques are crucial in the design of new molecular scaffolds. By understanding the three-dimensional structure and electronic properties of this compound, chemists can design more complex molecules where this compound serves as a foundational building block. acs.org Scaffold-hopping strategies, for example, might use computational models to explore how replacing a part of an existing molecule with the this compound framework could lead to new compounds with desired structural or electronic properties. acs.org

Computational docking studies, in this context, would not be used to predict biological activity but rather to understand how a scaffold based on this compound might fit into a defined space or interact with other molecules in a material science or synthetic context. This can be particularly useful in designing precursors for polymers or other materials with specific electronic characteristics.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.org For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, DFT calculations can be used to map out the entire reaction pathway. beilstein-journals.orgnih.gov This includes identifying transition states, intermediates, and calculating the activation energies for each step. acs.org

For example, in a Suzuki-Miyaura coupling, computational models can help to understand the oxidative addition, transmetalation, and reductive elimination steps. By comparing the energies of different possible pathways, the most likely mechanism can be determined. acs.org Such studies have been performed on related aryl halides, providing a framework for understanding the reactivity of the C-I bond in this compound. beilstein-journals.orgacs.org

Structure-Reactivity Relationship Studies

Computational studies are key to establishing quantitative structure-reactivity relationships (QSRR). By calculating various electronic descriptors (like HOMO-LUMO energies and atomic charges) for a series of related compounds, correlations can be drawn with their experimentally observed reactivity. nih.gov

For this compound, the positions of the chlorine and iodine atoms relative to the amino group significantly influence its reactivity. The electron-withdrawing inductive effects of the halogens decrease the nucleophilicity of the amino group and the aromatic ring, while their potential for resonance interactions and halogen bonding adds further complexity. Computational models can quantify these effects, helping to predict how this compound will behave in different chemical reactions compared to other isomers or similarly substituted anilines. nih.gov For instance, the reactivity in electrophilic aromatic substitution is directed by the interplay of the activating amino group and the deactivating, meta-directing halogen atoms.

Applications in Synthetic Organic Chemistry and Materials Science

3-Chloro-5-iodoaniline as a Versatile Building Block

This compound is a valuable aromatic amine due to the distinct chemical properties conferred by its halogen substituents. The presence of both a chlorine and an iodine atom on the aniline (B41778) ring allows for selective and sequential reactions, making it a highly versatile building block in organic synthesis. The differing reactivity of the carbon-iodine and carbon-chlorine bonds is central to its utility. The C-I bond is weaker and more susceptible to cleavage, making the iodine atom a better leaving group in nucleophilic substitution and a more reactive site for metal-catalyzed cross-coupling reactions compared to the more stable C-Cl bond. This reactivity hierarchy enables chemists to functionalize the molecule in a controlled, stepwise manner.

The unique electronic and steric properties of this compound make it an important intermediate for the synthesis of complex organic molecules. It is frequently employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. In these reactions, the iodine at the 5-position can be selectively coupled with a boronic acid, leaving the chlorine atom at the 3-position intact for subsequent transformations.

The amino group (NH₂) on the ring also plays a crucial role, directing incoming electrophiles to the ortho and para positions (2, 4, and 6). This directing effect, combined with the differential reactivity of the halogens, provides a powerful tool for constructing highly substituted aromatic systems with precise control over the substitution pattern. For instance, the amine can be acylated to form an amide, which can alter its directing ability and reactivity, adding another layer of synthetic control. After serving its purpose, the acetyl group can be removed via hydrolysis to regenerate the free amine. This strategic protection and deprotection allows for the synthesis of intricate molecules that would be challenging to access through other routes.

Table 1: Selected Reactions Utilizing this compound Derivatives

| Reaction Type | Reagents | Product | Yield |

| Diazotization | NaNO₂/HCl, H₃PO₂ | 1-Bromo-3-chloro-5-iodobenzene (B84608) | 84% |

| Acetylation | Ac₂O, H₂SO₄ (cat.) | N-Acetyl-3-chloro-5-iodoaniline | 95% |

| Hydrolysis | HCl/EtOH, reflux | Regeneration of free amine | 89% |

Data sourced from a study on reactivity trends.

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, which are foundational structures in many biologically active molecules. The aniline functional group provides a reactive handle for cyclization reactions. For example, derivatives of iodoaniline can be used to synthesize indole (B1671886) scaffolds, a privileged structure in medicinal chemistry. rsc.org The synthesis of 2-phenylindole, for instance, can be achieved from 2-iodoaniline (B362364) and phenylacetylene, highlighting a common pathway for indole formation that can be adapted for substituted anilines like this compound. researchgate.net

Furthermore, the compound can be used to construct other N-heterocycles. The synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists, for example, begins with the Skraup reaction of 3-chloro-5-fluoroaniline (B1302006) with acetone (B3395972) and iodine, a process that could be conceptually applied to this compound. ossila.com The amino group can react with various electrophiles to build fused ring systems, leading to a diverse range of heterocyclic structures with potential applications in drug discovery and materials science. researchgate.net

Synthesis of Complex Organic Molecules

Role in Medicinal Chemistry (Focus on Synthesis of Intermediates and Scaffolds)

The structural features of this compound make it a significant component in the field of medicinal chemistry, primarily as a scaffold for building molecules with therapeutic potential and as an intermediate in the synthesis of pharmaceuticals. cymitquimica.com

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. This compound provides a robust and versatile scaffold. cymitquimica.com The aniline backbone is a common feature in many bioactive molecules, and the two different halogen atoms at the meta positions offer distinct vectors for chemical diversification.

Chemists can leverage the differential reactivity of the iodo and chloro groups to selectively introduce new substituents through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the aniline core to optimize binding affinity and selectivity for a specific biological target. For example, this scaffold can be used to develop aniline-based inhibitors targeting viral mechanisms or receptor agonists for treating inflammation. ossila.com

This compound is a precursor for various Active Pharmaceutical Ingredients (APIs) and their intermediates. calibrechem.com Its derivatives are used to synthesize lead compounds—molecules that show promising biological activity and serve as the starting point for drug development. For instance, halogenated anilines are known to exhibit antimicrobial properties and can act as inhibitors of specific enzymes, a crucial function in drug design.

A derivative, 1-bromo-3-chloro-5-iodobenzene, which can be synthesized from this compound, has been identified as an inhibitor of cytochrome P450 enzymes, which are important in drug metabolism. This highlights the role of such halogenated aromatic compounds as intermediates in creating molecules with specific biological functions. The ability to readily incorporate this building block into larger molecular frameworks makes it a valuable commodity in the synthesis of new therapeutic agents. ossila.com

Iodoanilines are precursors to a class of powerful organocatalysts known as chiral hypervalent iodine reagents. acs.org These catalysts are used to mediate stereoselective transformations, which are critical for producing enantiomerically pure pharmaceuticals. A family of chiral iodoaniline-lactate based catalysts has been developed for reactions like the α-functionalization of ketones. acs.orgresearchgate.net

The synthesis of these catalysts typically begins with the protection of the nitrogen atom of an iodoaniline derivative, often as a sulfonamide, to reduce its basicity. acs.org This is followed by a Mitsunobu reaction to couple the protected iodoaniline with a chiral molecule, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate. acs.org This process generates a chiral iodoarene precatalyst. acs.org

Table 2: Synthesis of Chiral Iodoaniline Catalysts

| Starting Material | Key Reagents | Product Type | Application |

| Iodoaniline derivatives | Sulfonyl chlorides, Pyridine | Protected Iodoaniline | Intermediate |

| Protected Iodoaniline | (S)-methyl lactate, PPh₃, DIAD | Chiral Iodoaniline-Lactate Catalyst | α-oxysulfonylation of ketones |

Data sourced from a study on chiral iodoaniline-lactate based catalysts. acs.org

These catalysts have been shown to promote reactions like the α-oxysulfonylation of ketones with high yields (up to 99%) and significant enantioselectivities (up to 83%). acs.orgresearchgate.net The success of these catalysts demonstrates a sophisticated application of the iodoaniline scaffold, moving beyond its role as a simple building block to becoming the foundation of a complex, functional catalytic system. acs.org

Applications in the Synthesis of Specific Bioactive Scaffolds (e.g., Dibenzo-diazepines, Huprine Derivatives)

The substituted aniline core of this compound is a valuable building block for constructing complex molecular frameworks with recognized biological activity.

Dibenzo-diazepines: The dibenzo[b,e] diazepine (B8756704) skeleton is a core component of various pharmaceutically active compounds, most notably antipsychotic drugs like Clozapine. jocpr.com The synthesis of these structures often involves the condensation and cyclization of substituted anilines or related intermediates. jocpr.comgoogle.compatsnap.com While direct synthesis from this compound is not explicitly detailed in the provided research, the general synthetic routes for dibenzo-diazepines rely on precursors like substituted 1,2-phenylenediamines and isatoic anhydrides. google.compatsnap.com For instance, a common method involves the reaction between a substituted 2-aminobenzoic acid derivative and a substituted aniline, followed by cyclization. jocpr.com The presence of halogen substituents on the aniline ring is crucial for modulating the pharmacological profile of the final dibenzo-diazepine product.

A general one-step process for preparing substituted dibenzo[b,e] -diazepine-11-ones involves the reaction of substituted isatoic anhydrides with substituted 1,2-phenylenediamines in aqueous acetic acid. google.compatsnap.com This highlights the importance of substituted aromatic amines as key starting materials in generating this important class of bioactive molecules.

Huprine Derivatives: Information regarding the specific use of this compound in the synthesis of Huprine derivatives was not found in the provided search results.

Applications in Agrochemical Synthesis

Halogenated anilines are established precursors in the synthesis of a wide range of agrochemicals, including herbicides, pesticides, and fungicides. smolecule.comlookchem.comsmolecule.comlookchem.com The specific halogen atoms and their substitution pattern on the aniline ring are critical in determining the biological activity and selectivity of the resulting agrochemical. The unique structure of this compound, featuring both chlorine and iodine, makes it a candidate for developing new agricultural products with specific properties. lookchem.com Its related isomers and similar halogenated anilines are noted for their utility as intermediates in this sector. lookchem.comsmolecule.com For example, 1-Bromo-3-chloro-5-iodobenzene, a related compound, serves as a key intermediate in producing various agrochemicals. lookchem.com

Contribution to Materials Science

The distinct electronic and structural properties of this compound make it a valuable component in the field of materials science. smolecule.com It serves as a building block for creating novel materials with tailored characteristics. smolecule.com

Precursor for Polymers and Advanced Materials

This compound is utilized in the synthesis of polymers and other advanced materials. smolecule.com The presence of reactive halogen atoms allows for its incorporation into polymer chains through various coupling reactions. This functionalization can enhance properties such as thermal stability, flame retardancy, and conductivity. The development of polymers and materials with specific electronic properties is a key application area for halogenated anilines. smolecule.com

Synthesis of Molecular Glassformers

Molecular glassformers are amorphous materials that lack long-range crystalline order. acs.org The synthesis of such materials often involves designing molecules that resist crystallization. Halogenated aromatic compounds, such as the related 1-bromo-3-chloro-5-iodobenzene, are used in the development of molecular glassformers. smolecule.com The unique halogenation pattern and the presence of heavy atoms can influence intermolecular interactions, frustrating crystal packing and promoting the formation of a glassy state. acs.orgsmolecule.com This makes this compound and its derivatives potential candidates for creating new amorphous materials with specific optical or electronic properties.

Design Parameters for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are determined by its components, including the geometry and functionality of the organic linker. nih.gov Halogenated aromatic amines can serve as ligands in the synthesis of MOFs.

Key design parameters when considering a ligand like this compound for MOF synthesis include:

Ligand Geometry : The planar aromatic ring and the positions of the halogen and amine groups dictate the coordination possibilities with metal centers (e.g., Cu²⁺ or Zn²⁺), influencing the resulting framework's topology.

Stability : The robustness of the halogen-metal coordination bonds is a critical factor. The stability of the resulting MOF must be assessed under various conditions, such as thermal stress and solvent exposure, to confirm its integrity.

Synthesis of Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes and other pigments. smolecule.comresearchgate.net The synthesis typically involves a diazotization reaction of the aromatic amine, followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aniline derivative. researchgate.net Halogenated anilines like 3-bromo-5-chloro-4-iodoaniline (B13936939) are noted for their potential use in dye manufacturing due to their ability to form colored complexes. smolecule.com The presence of halogen substituents on the aromatic ring can significantly influence the color, fastness, and other properties of the resulting dye.

Interactive Data Table: Applications of this compound and Related Compounds

| Application Area | Specific Use | Relevant Compound(s) | Key Findings/Properties |

| Bioactive Scaffolds | Precursor for Dibenzo-diazepines | Substituted Anilines | Essential for synthesizing antipsychotic drug scaffolds. jocpr.comgoogle.com |

| Agrochemicals | Intermediate for Herbicides/Pesticides | Halogenated Anilines | Halogen substitution pattern determines biological activity. smolecule.comsmolecule.comlookchem.com |

| Materials Science | Polymer Synthesis | This compound | Halogens enhance thermal stability and electronic properties. smolecule.com |

| Materials Science | Molecular Glassformers | 1-Bromo-3-chloro-5-iodobenzene | Halogenation pattern helps prevent crystallization. smolecule.com |

| Materials Science | Metal-Organic Frameworks (MOFs) | Halogenated Anilines | Acts as a ligand; geometry and stability are key design parameters. |

| Dyes and Pigments | Azo Dye Synthesis | Halogenated Anilines | Halogen substituents modify color and fastness properties. smolecule.comresearchgate.net |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

A significant future focus is the development of "green" synthetic pathways for 3-chloro-5-iodoaniline and its derivatives. Traditional methods often rely on harsh conditions and hazardous reagents. Emerging research aims to align its synthesis with the principles of green chemistry.

One promising direction is the development of metal-free amination reactions. For instance, research has demonstrated the first metal-free synthesis of primary aromatic amines from arylboronic acids, a method that successfully produces various halogenated anilines that are often incompatible with transition metal-catalyzed processes due to competing cross-coupling reactions. nih.gov This approach is operationally simple and can be scaled up, offering a more sustainable alternative to conventional syntheses. nih.gov Other novel methods, such as generating substituted anilines from benzyl (B1604629) azides in an acid medium, also present an environmentally friendly process. chemrxiv.orgchemrxiv.org

Future synthetic strategies will likely prioritize:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems, particularly those avoiding heavy metals.

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives like water or bio-based solvents.

Atom Economy: Designing reaction pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

To illustrate the potential improvements, the following table compares a traditional synthetic approach to a potential greener alternative for producing substituted anilines.

| Feature | Traditional Halogenation/Reduction | Emerging Metal-Free Amination nih.gov |

| Precursor | Nitrobenzene derivative | Arylboronic acid |

| Key Reagents | Halogenating agents, Metal reductants (e.g., Sn, Fe) | O-(2,4-dinitrophenyl)hydroxylamine |

| Catalyst | Often requires metal catalysts for reduction | Metal-free |

| Byproducts | Metal salts, multi-halogenated side products | Dinitrophenol derivatives |

| Conditions | Can require high temperatures and pressures | Often proceeds at room temperature or with mild heating |

This table is illustrative of general trends in aniline (B41778) synthesis and represents potential future applications for this compound.

Exploration of Novel Catalytic Applications for this compound Derivatives

The structure of this compound makes it an ideal scaffold for designing novel ligands and organocatalysts. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, enabling the creation of tailored catalytic environments.

A significant emerging area is the synthesis of chiral catalysts. Recent studies have shown that iodoaniline derivatives can be used to create new families of chiral iodoarene catalysts. For example, chiral iodoaniline-lactate based catalysts have been efficiently synthesized and used to promote the α-oxysulfonylation of ketones with high yields and enantioselectivity. acs.org The synthesis involved protecting the iodoaniline with a sulfonyl group, followed by a Mitsunobu reaction with lactate (B86563) esters to generate the chiral catalysts. acs.org This opens the door for derivatives of this compound to be developed into highly specialized catalysts for asymmetric synthesis, a critical field for producing pharmaceuticals and fine chemicals.

Future research will likely pursue:

Asymmetric Catalysis: Designing C1 and C2 symmetric chiral ligands from this compound for enantioselective reactions.

Tandem Catalysis: Creating multifunctional catalysts where the aniline moiety and other parts of the molecule can facilitate sequential reaction steps in a one-pot process.

Palladium-Coupling Ligands: The compound is already known to participate in Suzuki-Miyaura coupling reactions. Future work could focus on creating pincer-type ligands or other advanced ligand structures based on this scaffold to improve the efficiency and scope of cross-coupling reactions.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of reactions involving polyfunctional molecules like this compound presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes and optimizing conditions without the need for extensive trial-and-error experimentation. preprints.orgbeilstein-journals.orgsemanticscholar.org

ML models can be trained on vast datasets of chemical reactions to predict the major product of a reaction given the reactants and reagents. nih.govyoutube.com For a molecule like this compound, an AI model could predict the regioselectivity of an electrophilic aromatic substitution, forecasting whether a new functional group will add ortho or para to the amine, or be influenced by the existing halogens. researchgate.net Recent work has developed models that combine machine-learned representations with on-the-fly quantum mechanical descriptors to achieve high accuracy in predicting regioselectivity for aromatic C–H functionalization. rsc.org

Key future applications of AI in this context include:

Reaction Outcome Prediction: Template-free, sequence-to-sequence models can treat chemical reactions like a language, "translating" reactants into products with high accuracy, even for molecules the model has not previously seen. youtube.comacs.org

Synthesis Route Optimization: AI can perform retrosynthetic analysis to propose the most efficient multi-step pathways to synthesize complex derivatives of this compound. preprints.org

Condition Optimization: Self-driving platforms that combine automated high-throughput experimentation with ML algorithms can rapidly navigate complex reaction parameter spaces to find the optimal conditions for yield, selectivity, and sustainability. beilstein-journals.orgsemanticscholar.org

Advanced Functionalization for Smart Materials

The unique electronic properties and multiple functionalization sites of this compound make it a promising building block for advanced functional materials. The presence of electron-withdrawing halogens and an electron-donating amine group on the aromatic ring creates a tunable electronic environment.

A closely related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), is already used in the preparation of molecular glassformers, which are advanced materials with specific functionalities. This suggests that this compound could similarly serve as a precursor for materials with tailored optical, electronic, or responsive properties.

Emerging research directions include:

Organic Electronics: Incorporating derivatives into polymers for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where the electronic properties can be fine-tuned.

Chemosensors: Attaching specific recognition units to the aniline or halogen sites could create sensors that change color or fluorescence in the presence of specific ions or molecules.

Liquid Crystals: The rigid, functionalizable core of the molecule could be used to design new liquid crystalline materials with unique phase behaviors.

Investigations into Novel Reaction Selectivities and Pathways

The differential reactivity of the functional groups on this compound—the nucleophilic amine, the highly reactive C-I bond, and the less reactive C-Cl bond—offers a rich platform for exploring novel and highly selective chemical transformations.

The concept of site-selective cross-coupling on polyhalogenated arenes is a frontier in organic synthesis. nih.gov The C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference can be exploited to achieve sequential, site-selective functionalization. vanderbilt.edu For example, a Suzuki reaction could be performed selectively at the iodine position, followed by a different coupling reaction at the chlorine position under more forcing conditions.

Future investigations will likely focus on:

Orthogonal Functionalization: Developing a robust toolbox of reactions that allows for the independent and stepwise modification of the amine, iodo, and chloro positions to build highly complex molecular architectures.

Domino Reactions: Designing one-pot sequences where an initial reaction at one site triggers a subsequent intramolecular cyclization or functionalization at another site. nih.gov

Halogen Bonding: Exploring the role of the iodine and chlorine atoms as halogen bond donors to direct supramolecular assembly or to control the stereochemical outcome of reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-5-iodoaniline, and how can reaction yields be improved?

- Methodology : Begin with sequential halogenation of aniline derivatives. For example, iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid, followed by chlorination with Cl₂ gas under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can enhance purity. Reaction yields (~63% in similar halogenated anilines) can be improved by optimizing stoichiometry, temperature, and catalyst use (e.g., FeCl₃) .

- Data Analysis : Monitor reaction progress using TLC and quantify yield via HPLC with UV detection (λ = 254 nm). Statistical tools like ANOVA can identify critical variables affecting yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic proton environments and substitution patterns. For example, deshielded protons adjacent to electron-withdrawing groups (Cl, I) show distinct splitting .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 272.89 for C₆H₄ClINH₂).

- Elemental Analysis : Validate Cl and I content (theoretical: Cl = 13.1%, I = 46.5%) .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold. GC-MS can detect volatile impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for halogenated anilines like this compound be resolved?